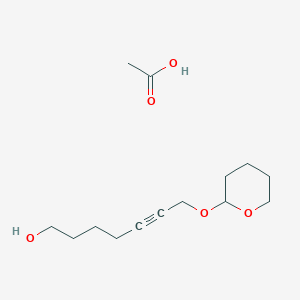![molecular formula C16H9NO2 B14402857 4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile CAS No. 85684-68-0](/img/structure/B14402857.png)
4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a benzofuran ring fused with a benzonitrile moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile typically involves the condensation of 3-oxo-2-benzofuran-1(3H)-ylidene with benzonitrile under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent and triethylamine as a base. The reaction mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
Scientific Research Applications
4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases like cancer and inflammation.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-[(3-oxoisobenzofuran-1(3H)-ylidene)methyl]benzonitrile
- 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester
Uniqueness
4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
85684-68-0 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C16H9NO2/c17-10-12-7-5-11(6-8-12)9-15-13-3-1-2-4-14(13)16(18)19-15/h1-9H |
InChI Key |
AXXORHJRXOGISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)C#N)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


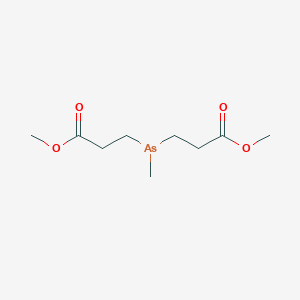
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)

![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
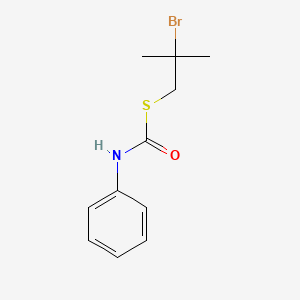
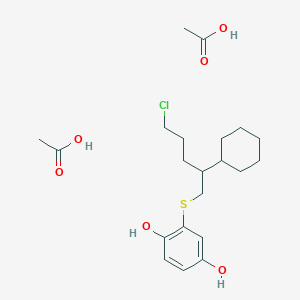
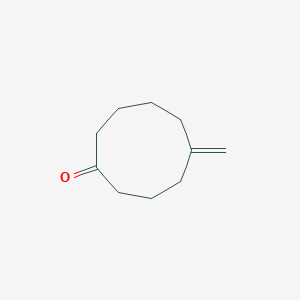
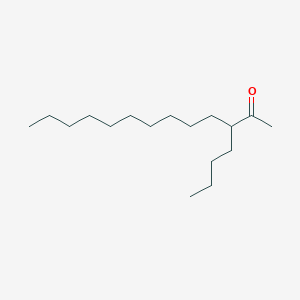
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)

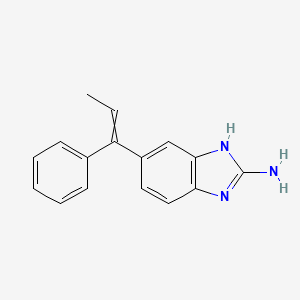
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
